4-Phenyl-1-(1,1,2-trimethyl-2-propenyl)-1,2,4-triazolidine-3,5-dione
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Overview
Description
4-Phenyl-1-(1,1,2-trimethyl-2-propenyl)-1,2,4-triazolidine-3,5-dione is a synthetic organic compound that belongs to the class of triazolidine derivatives. This compound is characterized by its unique structure, which includes a phenyl group, a trimethylpropenyl group, and a triazolidine-3,5-dione core. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-(1,1,2-trimethyl-2-propenyl)-1,2,4-triazolidine-3,5-dione typically involves the following steps:
Formation of the Triazolidine Ring: The triazolidine ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable phenyl halide reacts with the triazolidine intermediate.
Addition of the Trimethylpropenyl Group: The trimethylpropenyl group can be added via an alkylation reaction using a suitable alkylating agent such as trimethylpropenyl bromide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1-(1,1,2-trimethyl-2-propenyl)-1,2,4-triazolidine-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazolidine derivatives.
Substitution: The phenyl and trimethylpropenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolidine oxides, while reduction may produce reduced triazolidine derivatives.
Scientific Research Applications
4-Phenyl-1-(1,1,2-trimethyl-2-propenyl)-1,2,4-triazolidine-3,5-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Phenyl-1-(1,1,2-trimethyl-2-propenyl)-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA Interaction: The compound may interact with DNA, leading to changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,2,4-triazolidine-3,5-dione: Lacks the trimethylpropenyl group.
1-(1,1,2-trimethyl-2-propenyl)-1,2,4-triazolidine-3,5-dione: Lacks the phenyl group.
4-Phenyl-1,2,4-triazolidine-3,5-dione derivatives: Various derivatives with different substituents.
Uniqueness
4-Phenyl-1-(1,1,2-trimethyl-2-propenyl)-1,2,4-triazolidine-3,5-dione is unique due to the presence of both the phenyl and trimethylpropenyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
64891-99-2 |
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Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-(2,3-dimethylbut-3-en-2-yl)-4-phenyl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C14H17N3O2/c1-10(2)14(3,4)17-13(19)16(12(18)15-17)11-8-6-5-7-9-11/h5-9H,1H2,2-4H3,(H,15,18) |
InChI Key |
ZKLIVMVXJROSHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C)(C)N1C(=O)N(C(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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